5-(Benzoxazol-2-ylmethylthio)-4-cyclohexyl-3-methyl-1,2,4-triazole
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Overview
Description
5-(Benzoxazol-2-ylmethylthio)-4-cyclohexyl-3-methyl-1,2,4-triazole is a heterocyclic compound that has garnered interest due to its potential applications in various fields, including medicinal chemistry, materials science, and industrial chemistry. The compound features a benzoxazole moiety linked to a triazole ring, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Benzoxazol-2-ylmethylthio)-4-cyclohexyl-3-methyl-1,2,4-triazole typically involves the condensation of 2-aminophenol with aldehydes or ketones to form the benzoxazole ring . The reaction conditions often require the use of catalysts like metal catalysts or ionic liquid catalysts to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that utilize continuous flow reactors and automated synthesis platforms. These methods ensure consistent product quality and high throughput. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also emphasized to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
5-(Benzoxazol-2-ylmethylthio)-4-cyclohexyl-3-methyl-1,2,4-triazole undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzoxazole or triazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Metal catalysts (e.g., palladium, platinum), ionic liquid catalysts
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted benzoxazole or triazole derivatives .
Scientific Research Applications
5-(Benzoxazol-2-ylmethylthio)-4-cyclohexyl-3-methyl-1,2,4-triazole has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 5-(Benzoxazol-2-ylmethylthio)-4-cyclohexyl-3-methyl-1,2,4-triazole involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Benzoxazole derivatives: Compounds like 2-aryl benzoxazoles and 2-styryl benzoxazoles share structural similarities and exhibit similar biological activities.
Triazole derivatives: Compounds such as 1,2,4-triazole-3-thiones and 1,2,4-triazole-3-ones are structurally related and have comparable chemical properties.
Uniqueness
5-(Benzoxazol-2-ylmethylthio)-4-cyclohexyl-3-methyl-1,2,4-triazole is unique due to its combined benzoxazole and triazole moieties, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications .
Properties
Molecular Formula |
C17H20N4OS |
---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-[(4-cyclohexyl-5-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-1,3-benzoxazole |
InChI |
InChI=1S/C17H20N4OS/c1-12-19-20-17(21(12)13-7-3-2-4-8-13)23-11-16-18-14-9-5-6-10-15(14)22-16/h5-6,9-10,13H,2-4,7-8,11H2,1H3 |
InChI Key |
YVTCFZCXYQPFHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2CCCCC2)SCC3=NC4=CC=CC=C4O3 |
Origin of Product |
United States |
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